5-(4-Fluorophenoxy)-1-penten-4-ol
Description
3-Amino-5-bromo-(4-aminobutyl)pyridine is a brominated pyridine derivative featuring an amino group at the 3-position and a 4-aminobutyl substituent at the 5-position. The synthesis of such derivatives often involves nucleophilic substitution or coupling reactions, as seen in the activation of carboxyl functions using reagents like thionyl chloride and pyridine . Its structural complexity, including stereoisomerism (as noted in related syntheses), underscores the need for precise characterization techniques such as X-ray crystallography .
Properties
Molecular Formula |
C11H13FO2 |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
1-(4-fluorophenoxy)pent-4-en-2-ol |
InChI |
InChI=1S/C11H13FO2/c1-2-3-10(13)8-14-11-6-4-9(12)5-7-11/h2,4-7,10,13H,1,3,8H2 |
InChI Key |
XTZNMVUAGNRHBJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(COC1=CC=C(C=C1)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structure can be compared to several pyridine derivatives with halogen, amino, and alkylamine substituents:
Key Observations :
- Halogen variations (e.g., chloro in vs. bromo in the target compound) influence electronic properties and reactivity. Bromine’s larger size may sterically hinder certain reactions compared to chlorine.
- Spirocyclic derivatives (e.g., ) exhibit rigid conformations, whereas the target compound’s flexible 4-aminobutyl group allows for dynamic interactions in biological systems.
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